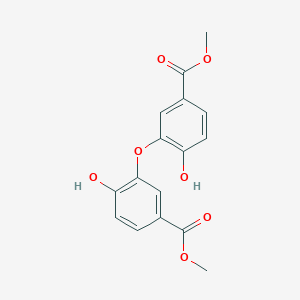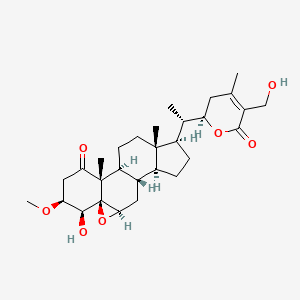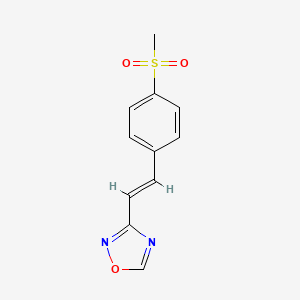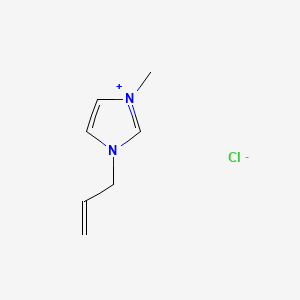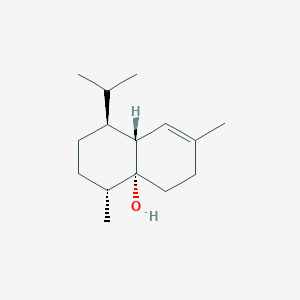
4-Methoxy-4'-nitrobiphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methoxy-4'-nitrobiphenyl involves several key steps, including coupling reactions and the use of organotin compounds. A notable method includes the palladium-catalyzed Stille cross-coupling reaction, which is favored for its functional group compatibility and the stability of organostannanes under reaction conditions (Williams et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-4'-nitrobiphenyl has been extensively analyzed using various spectroscopic techniques and theoretical calculations. Studies have shown that the molecule exhibits significant geometric optimization and vibrational wavenumbers, as revealed through density functional theory (DFT) computations. The equilibrium geometry and the linear polarizability of the molecule suggest its potential as a nonlinear optical material (Govindarasu & Kavitha, 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-Methoxy-4'-nitrobiphenyl, as well as its thermodynamic properties, have been calculated under different temperatures, providing insights into its stability and reactivity. The molecule's HOMO-LUMO energy gap further explains the charge interactions within the molecule, highlighting its electronic structure and potential chemical reactivity (Govindarasu & Kavitha, 2014).
Physical Properties Analysis
The physical properties of 4-Methoxy-4'-nitrobiphenyl, including its vibrational spectra, have been characterized using FT-IR and FT-Raman spectroscopy. These studies provide valuable data on the compound's structural dynamics and its interactions with electromagnetic radiation, which are crucial for understanding its applications in materials science and spectroscopy (Govindarasu & Kavitha, 2014).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-4'-nitrobiphenyl, including its NBO (Natural Bond Orbital) analysis, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis, have been thoroughly investigated. These studies help in understanding the molecular stability and the distribution of electron density across the molecule, which are essential for predicting its reactivity and interaction with other chemical species (Govindarasu & Kavitha, 2014).
Aplicaciones Científicas De Investigación
Vibrational Spectra and Molecular Structure Analysis
A comprehensive study was conducted on the geometric optimization, spectroscopic analysis, electronic structure, and nuclear magnetic resonance of 4-Methoxy-4'-nitrobiphenyl (4M4'NBPL). Utilizing HF and DFT/B3LYP with 6-31G(d,p) as the basis set, the study focused on the equilibrium geometry, vibrational wavenumbers, and the first order hyperpolarizability of 4M4'NBPL. The research revealed the potential of 4M4'NBPL as a candidate for nonlinear optical materials, further enhanced by molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis (Govindarasu & Kavitha, 2014).
Utility in Organic Syntheses
4-Methoxy-4'-nitrobiphenyl has been identified as an important intermediate in various organic syntheses. It is involved in coupling and metal-catalyzed reactions, particularly with palladium, and plays a role in replacement reactions involving tin and carbon. The study outlines its significance in sulfonation and metalation reactions, underscoring its utility in complex organic synthesis processes (Stille, Echavarren, Williams, & Hendrix, 2003).
Protein Crosslinking and Affinity Labeling
4-Methoxy-4'-nitrobiphenyl derivatives have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These derivatives react quantitatively with amines upon irradiation, making them valuable for biochemical applications, particularly in placing chromophores adjacent to binding sites without blocking them (Jelenc, Cantor, & Simon, 1978).
Application in Solution Phase Library Synthesis
4-Methoxybenzyl-4-nitrophenylcarbonate, a related reagent, has demonstrated utility in the N-protection of amidinonaphthol, essential for the multiparallel solution phase synthesis of substituted benzamidines. This application highlights the versatility of 4-methoxy-4'-nitrobiphenyl derivatives in chemical synthesis (Bailey, Baker, Hayler, & Kane, 1999).
Photoreactions with Cyanide Ion
Studies on the photoreactions of 4-methoxy-4'-nitrobiphenyl with cyanide ion revealed that photosubstitution by cyanide ion is the dominant reaction, offering insights into the behavior of this compound under specific conditions. This research provides a deeper understanding of the photoreactivity of nitrobiphenyl derivatives (Vink, Verheijdt, Cornelisse, & Havinga, 1972).
Influence on Nuclear Reactivity in Organic Reactions
The decomposition of N-nitroso-p-acetanisidide in nitrobenzene, yielding 4-methoxy-4'-nitrobiphenyl, illustrates the influence of substituent groups on nuclear reactivity. This study contributes to the understanding of how different substituents affect the formation of substituted biphenyls through reactions of aromatic diazo and cognate compounds (Simamura & Migita, 1954).
Role in Langmuir-Blodgett Films
The use of side-chain liquid crystalline copolymers containing nitrobiphenyl, including derivatives of 4-methoxy-4'-nitrobiphenyl, in the fabrication of Langmuir multilayers demonstrates their application in materials science. These films exhibit noncentrosymmetric structures, proving useful in creating polar polymeric layers (Ou, Percec, Mann, Lando, Zhou, & Singer, 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIINENVMPWGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456238 | |
| Record name | 4-Methoxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-nitrobiphenyl | |
CAS RN |
2143-90-0 | |
| Record name | 4-Methoxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of 4-methoxy-4'-nitrobiphenyl in electrophilic aromatic substitutions?
A1: 4-Methoxy-4'-nitrobiphenyl is an interesting substrate for studying electrophilic aromatic substitutions due to the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the biphenyl system. The methoxy group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Conversely, the nitro group deactivates the ring and directs the electrophile to the meta position. This interplay of electronic effects influences the regioselectivity of electrophilic aromatic substitutions on this molecule.
Q2: How has the synthesis of 4-methoxy-4'-nitrobiphenyl been achieved?
A2: One approach to synthesizing 4-methoxy-4'-nitrobiphenyl involves the decomposition of N-nitroso-p-nitroacetanilide in anisole []. This reaction generates a p-nitrophenyl radical, which then reacts with anisole to yield a mixture of 4-methoxy-4'-nitrobiphenyl, along with 2-methoxy-4′-nitrobiphenyl and 3-methoxy-4′-nitrobiphenyl as byproducts. Another method utilizes a palladium-catalyzed Stille coupling reaction between 4-nitrophenyl trifluoromethanesulfonate and tributyl(4-methoxyphenyl)stannane []. This approach provides a more controlled route to the desired product.
Q3: What insights have computational chemistry studies provided on the structure and properties of 4-methoxy-4'-nitrobiphenyl?
A3: Density Functional Theory (DFT) calculations have been employed to investigate the vibrational spectra, molecular structure, and electronic properties of 4-methoxy-4'-nitrobiphenyl []. These calculations can provide valuable information on molecular geometry, electronic transitions, and other physicochemical properties relevant to understanding the reactivity and potential applications of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

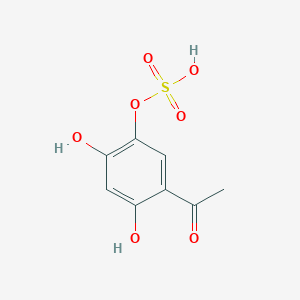
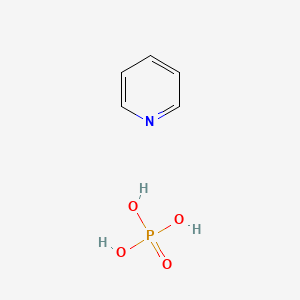
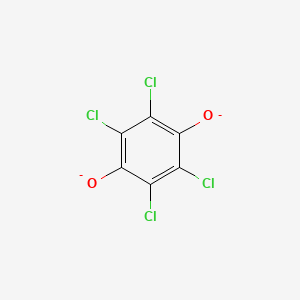

![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)

